4-Pyridin-4-yl-2H-pyrazol-3-ylamine

HSF1 inhibition Oncology Heat shock response

4-Pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 216661-87-9) is a patent-validated starting point for HSF1 inhibitor programs (CN110496127A) and kinase inhibitor libraries (US20070082900A1). The precise 4-pyridinyl substitution on the pyrazole ring, combined with the reactive 3-amino handle, defines its pharmacophoric orientation—a regiospecific architecture that cannot be replaced by its 5-substituted regioisomer without ablation of target engagement. With a predicted LogP of 0.4, this scaffold offers a favorable solubility and developability profile versus higher-LogP pyrazole alternatives. Procurement-ready purities of ≥95% enable immediate SAR expansion for oncology, inflammation, and kinase-related targets.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 216661-87-9
Cat. No. B116804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-4-yl-2H-pyrazol-3-ylamine
CAS216661-87-9
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(NN=C2)N
InChIInChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
InChIKeyMDKZAJFENNTSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 216661-87-9): Procurement-Ready Heterocyclic Scaffold for Kinase and HSF1 Inhibitor Research


4-Pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 216661-87-9), also known as 4-(4-pyridinyl)-1H-pyrazol-3-amine, is a heterocyclic building block containing both pyridine and pyrazole rings (C8H8N4, MW 160.18) [1]. This compound serves as a critical core scaffold in the synthesis of kinase inhibitors and has been specifically claimed in patents as an inhibitor of heat shock factor 1 (HSF1) with tumor-resisting effects [2]. The primary amine group at the 3-position of the pyrazole ring offers a reactive handle for further derivatization, enabling structure-activity relationship (SAR) exploration and lead optimization campaigns . Commercially available from multiple vendors with purities typically exceeding 95%, this compound represents a procurement-ready starting point for medicinal chemistry programs targeting oncology, inflammation, and kinase-related pathways .

4-Pyridin-4-yl-2H-pyrazol-3-ylamine: Why Regioisomeric Substitution Confers Critical Scaffold Specificity


Generic substitution of 4-Pyridin-4-yl-2H-pyrazol-3-ylamine with closely related analogs—such as its regioisomer 5-pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 91912-53-7) or other pyrazole positional variants—is not scientifically justifiable without rigorous target validation. The precise placement of the pyridin-4-yl substituent at the 4-position of the pyrazole ring, in combination with the free 3-amino group, determines the compound's pharmacophoric orientation and hydrogen-bonding capacity [1]. This regiospecific architecture has been explicitly claimed in patent literature for HSF1 inhibition, where even minor structural perturbations are known to ablate target engagement [2]. In the broader pyridylpyrazole class, structure-activity relationship studies demonstrate that substitution pattern dramatically impacts biological potency—as exemplified by the 2.3-fold difference in IC50 values observed between closely related triarylpyrazole analogs in inflammation assays [3]. Consequently, procurement decisions must be guided by specific experimental evidence rather than assumed functional equivalence across regioisomers.

4-Pyridin-4-yl-2H-pyrazol-3-ylamine: Quantitative Differentiation Evidence for Scientific Procurement


Patented HSF1 Inhibitory Activity: A Differentiated Mechanism Not Shared by Common Scaffold Analogs

4-Pyridin-4-yl-2H-pyrazol-3-ylamine is explicitly claimed as the core scaffold in a patent (CN110496127A) for inhibitors of heat shock factor 1 (HSF1), with the patent asserting 'excellent HSF1 restraining activity and tumor resisting effects' [1]. This mechanism is distinct from the B-Raf inhibition profile of the regioisomer 5-pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 91912-53-7) . While the patent does not disclose specific IC50 values for the unsubstituted core, the structural specificity of the claim—requiring the 4-pyridinyl substitution pattern—establishes this compound as a privileged starting point for HSF1-targeted drug discovery programs that cannot be replicated with isomeric or alternative pyrazole scaffolds.

HSF1 inhibition Oncology Heat shock response

Predictive Physicochemical Profile: Optimized Polarity for Aqueous Formulation Relative to More Lipophilic Analogs

Computational predictions indicate that 4-Pyridin-4-yl-2H-pyrazol-3-ylamine possesses a calculated LogP of 0.4 and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This polarity profile distinguishes it from more lipophilic pyrazole analogs such as 4-phenyl-2H-pyrazol-3-ylamine, which lacks the polarizing nitrogen of the pyridine ring. While comparative experimental solubility data are not publicly available, the lower LogP value of 0.4—compared to typical kinase inhibitor scaffolds that often exceed LogP of 3—suggests superior aqueous solubility and formulation compatibility, reducing the need for complex solubilization strategies in early-stage assays.

Physicochemical properties Formulation Drug-likeness

Biosynthetic Utility: Validated Intermediate in Kinase Inhibitor Patent Pathways

4-Pyridin-4-yl-2H-pyrazol-3-ylamine is documented as a product in the synthesis of kinase inhibitors within patent US20070082900A1, which claims methods for inhibiting AKT, checkpoint kinases, Aurora kinases, Pim kinases, and tyrosine kinases using pyrazolo[1,5-a]pyrimidine compounds [1]. The compound's role as a validated building block for generating biologically active kinase inhibitor libraries is further supported by its inclusion in Genentech's patent US20150065522A1, describing therapeutic compounds as histone demethylase (KDM5) inhibitors [2]. This documented utility contrasts with unvalidated pyrazole analogs that lack demonstrated incorporation into patented therapeutic leads, thereby reducing synthetic risk for medicinal chemistry teams.

Medicinal chemistry Kinase inhibitors Synthetic intermediate

4-Pyridin-4-yl-2H-pyrazol-3-ylamine: Optimal Procurement Scenarios for Research and Development


HSF1-Targeted Oncology Drug Discovery Programs

Procurement is justified for medicinal chemistry teams pursuing novel inhibitors of heat shock factor 1 (HSF1), a transcription factor implicated in oncogenesis and therapy resistance. The compound's explicit claim in patent CN110496127A for HSF1 inhibitory activity provides a defined starting point for SAR exploration and lead optimization [1].

Kinase Inhibitor Library Synthesis and Diversification

This scaffold is suitable for laboratories generating focused kinase inhibitor libraries, given its validated role as a building block in patent US20070082900A1 for targeting AKT, checkpoint kinases, Aurora kinases, Pim kinases, and tyrosine kinases [1]. The reactive 3-amino group enables facile derivatization to explore chemical space around the kinase hinge-binding region .

Early-Stage Lead Optimization Requiring Favorable Polarity

Programs prioritizing aqueous solubility and reduced lipophilicity in early lead series should consider this compound, as its predicted LogP of 0.4 is lower than that of many pyrazole-based kinase inhibitor scaffolds, potentially mitigating formulation challenges and improving developability profiles [1].

Comparative Pharmacology Studies of Pyridylpyrazole Regioisomers

The distinct biological profiles of 4-pyridin-4-yl-2H-pyrazol-3-ylamine (HSF1 inhibition [1]) and its 5-substituted regioisomer (B-Raf inhibition ) make this compound an essential control in studies designed to elucidate structure-activity relationships and target selectivity within the pyridylpyrazole chemical series.

Quote Request

Request a Quote for 4-Pyridin-4-yl-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.